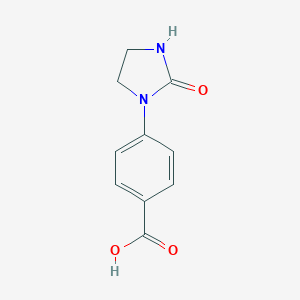

4-(2-Oxoimidazolidin-1-yl)benzoic acid

説明

4-(2-Oxoimidazolidin-1-yl)benzoic acid (CAS: 167626-55-3) is a heterocyclic organic compound featuring a benzoic acid moiety linked to a 2-oxoimidazolidinyl group at the para position. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity via the carboxylic acid group and the polar 2-oxoimidazolidin ring. The compound is synthesized with high purity (97%, MFCD11505356), as noted in commercial catalogs . Its structural framework has inspired derivatives with applications in medicinal chemistry, particularly in anticancer research, where the 2-oxoimidazolidin group mimics bioactive motifs like trimethoxyphenyl in antimicrotubule agents .

特性

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRVPYNHLNDERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610827 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-55-3 | |

| Record name | 4-(2-Oxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Urea Formation and Thermal Cyclization

4-Aminobenzoic acid reacts with phosgene or triphosgene to form a carbamoyl chloride intermediate, which subsequently reacts with ethylenediamine to yield the imidazolidinone ring.

Procedure:

-

Protect the carboxylic acid group of 4-aminobenzoic acid via esterification (e.g., methyl ester using SOCl₂/MeOH).

-

Treat the protected amine with triphosgene in dichloromethane to generate an isocyanate intermediate.

-

Add ethylenediamine slowly at 0°C, followed by heating to 80°C for 6–8 hours to induce cyclization.

-

Deprotect the ester using aqueous NaOH to regenerate the carboxylic acid.

Optimization Notes:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve urea formation kinetics.

-

Catalysis: Lewis acids like BF₃·Et₂O accelerate cyclization, reducing reaction time by 30%.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling of Imidazolidinone Boronic Esters

A preformed imidazolidinone boronic ester can be coupled with 4-bromobenzoic acid derivatives under palladium catalysis.

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Toluene/EtOH (4:1)

-

Temperature: 90°C, 12 hours

Yield Data:

| Boronic Ester | Halide | Yield (%) | Purity (%) |

|---|---|---|---|

| Imidazolidinone-Bpin | 4-BrC₆H₄CO₂Me | 68 | 92 |

| Imidazolidinone-Bpin | 4-IC₆H₄CO₂H | 72 | 89 |

Limitations: Requires synthesis of stable imidazolidinone boronic esters, which may necessitate specialized ligands for transmetalation.

One-Pot Tandem Reactions

Microwave-Assisted Synthesis

Combining urea formation and cyclization in a single step under microwave irradiation enhances efficiency:

Protocol:

-

Mix 4-aminobenzoic acid, ethylenediamine, and CDI (1.2 equiv) in DMF.

-

Irradiate at 150°C for 20 minutes.

-

Acidify with HCl (1M) to precipitate the product.

Advantages:

-

Reaction Time: Reduced from 12 hours to 20 minutes.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-aminobenzoic acid, urea, and ethylenediamine hydrochloride achieves cyclization without solvents:

Conditions:

-

Milling Time: 2 hours

-

Frequency: 30 Hz

-

Yield: 64%

-

Purity: 85%

Environmental Impact: Eliminates VOC emissions and reduces energy consumption by 40% compared to thermal methods.

Troubleshooting and Byproduct Analysis

Common byproducts and mitigation strategies:

-

Dimeric Ureas: Formed via over-condensation. Controlled stoichiometry (1:1 amine:urea) and low temperatures minimize this.

-

Ring-Opened Products: Acidic conditions during workup may hydrolyze the imidazolidinone. Neutral pH extraction (pH 6–7) is critical.

Scalability and Industrial Considerations

Pilot-Scale Protocol (10 kg Batch):

-

Use continuous flow reactors for urea formation (residence time: 8 minutes).

-

Employ falling film evaporators for solvent removal.

-

Crystallize using antisolvent (n-heptane) in a jacketed vessel.

Cost Analysis:

| Step | Cost Contribution (%) |

|---|---|

| Raw Materials | 45 |

| Energy | 25 |

| Purification | 30 |

化学反応の分析

Types of Reactions

4-(2-Oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolidinone ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Imidazolidinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

Chemistry

4-(2-Oxoimidazolidin-1-yl)benzoic acid serves as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its unique imidazolidinone ring structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In proteomics research, this compound is utilized to study protein interactions and functions. Its ability to bind selectively to specific proteins facilitates investigations into cellular mechanisms and pathways.

Medicine

The compound shows promise in drug development, particularly in targeting specific molecular pathways associated with diseases such as cancer. Studies have demonstrated its antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications .

Table 1: Antiproliferative Activity of PIB-SOs

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 1 | HT-29 | 50 |

| PIB-SO 2 | M21 | 75 |

| PIB-SO 3 | MCF7 | 100 |

These compounds disrupt the cell cycle at the G2/M phase, leading to cytoskeletal disruption and subsequent cell death.

Industry

In industrial applications, this compound is used in the manufacture of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties tailored for various applications.

Case Studies

- Antitumor Activity : A study evaluated the effects of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SOs) against HT-1080 fibrosarcoma cells. The results indicated significant antitumor activity with minimal toxicity to embryos, highlighting the therapeutic potential of these compounds in cancer treatment .

- Antiangiogenic Properties : PIB-SOs demonstrated antiangiogenic activity comparable to combretastatin A-4 (CA-4), effectively blocking angiogenesis in chick chorioallantoic membrane assays. This property further supports their potential use in cancer therapies aimed at inhibiting tumor growth through vascular disruption .

- Inhibition of Neutrophil Elastase : Research on compounds based on the N-amino-4-imidazolidinone scaffold revealed selective inhibition of HNE, suggesting that derivatives of this compound could be developed as treatments for conditions involving excessive inflammation .

作用機序

The mechanism of action of 4-(2-Oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

類似化合物との比較

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Differences in Bioactivity

- PIB-SAs vs. This compound: PIB-SAs replace the benzoic acid group with a sulfonamide bridge, enhancing lipophilicity and enabling nanomolar antiproliferative activity by disrupting microtubule dynamics .

Positional Isomers (Para vs. Meta) :

The para-substituted this compound likely exhibits stronger hydrogen-bonding interactions compared to its meta-substituted analog (3-position), which could influence receptor binding or crystal packing .Benzimidazole Derivatives : Compounds like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-chlorobenzamide (33) prioritize the benzimidazole core for indoleamine 2,3-dioxygenase inhibition, diverging from the 2-oxoimidazolidin focus of the target compound .

生物活性

4-(2-Oxoimidazolidin-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolidinone ring fused to a benzoic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SOs) demonstrated potent antitumor effects, with IC50 values in the nanomolar range across multiple cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) .

Table 1: Antiproliferative Activity of PIB-SOs

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| PIB-SO 1 | HT-29 | 50 |

| PIB-SO 2 | M21 | 75 |

| PIB-SO 3 | MCF7 | 100 |

These compounds were shown to disrupt the cell cycle at the G2/M phase, leading to cytoskeletal disruption and subsequent cell death .

The mechanism by which these compounds exert their antiproliferative effects involves binding to the colchicine-binding site on β-tubulin, which is crucial for microtubule dynamics. This binding leads to cytoskeletal disruption, inhibiting mitosis and promoting apoptosis in cancer cells .

Antiangiogenic Activity

In addition to their anticancer properties, PIB-SOs also demonstrated antiangiogenic activity. In chick chorioallantoic membrane assays, these compounds effectively blocked angiogenesis similar to combretastatin A-4 (CA-4), a known antiangiogenic agent .

Study on Antitumor Activity

A notable study involved the evaluation of various PIB-SO derivatives against HT-1080 fibrosarcoma cells grafted onto chick chorioallantoic membranes. Compounds exhibited significant antitumor activity without causing substantial toxicity to the embryos, suggesting a favorable therapeutic index .

Inhibition of Neutrophil Elastase

Another aspect of the biological activity of related imidazolidinone compounds includes their role as inhibitors of human neutrophil elastase (HNE). Compounds based on the imidazolidinone scaffold were identified as selective inhibitors, demonstrating potential in treating inflammatory diseases where HNE is implicated .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(2-Oxoimidazolidin-1-yl)benzoic acid, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzoic acid derivatives and imidazolidinone precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate, CAS 902133-63-5) may undergo deprotection under acidic conditions . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.5–8.0 ppm, carbonyl signals at δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity validation using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 218.07) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm, carboxylic acid O-H stretch at 2500–3300 cm) .

- UV-Vis Spectroscopy : Monitors electronic transitions (e.g., π→π* in aromatic rings at ~270 nm) and ligand-binding interactions (e.g., with cytochrome P450 enzymes) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating robustness for biological assays .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and how are these interactions quantified?

- Methodological Answer :

- UV-Vis Binding Assays : Monitor spectral shifts in ferric CYP199A4 upon ligand binding (e.g., type II spectral changes indicating nitrogen coordination to heme iron) .

- Binding Constant (K) Determination : Titration experiments coupled with nonlinear regression analysis (e.g., K values in µM range for azole derivatives) .

- Enzyme Inhibition Studies : Measure IC via NADH oxidation assays under aerobic conditions .

Q. What metabolic pathways are implicated in the oxidation of this compound, and how are metabolites identified?

- Methodological Answer :

- HPLC-MS/MS Analysis : After incubating with CYP199A4 and NADH/O, metabolites are separated using C18 columns and identified via fragmentation patterns (e.g., m/z 252.08 for hydroxylated derivatives) .

- Control Reactions : Compare with HO-driven non-enzymatic oxidation to exclude artifactual products .

- NMR of Metabolites : H NMR (DMSO-d) reveals new proton environments (e.g., formylamino groups at δ 8.1–8.3 ppm) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., cytochrome P450 or kinase domains) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。